molecular formula C13H13NO3 B8184751 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione

Cat. No.: B8184751
M. Wt: 231.25 g/mol
InChI Key: ZXTFPDUHMAZCKF-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hydroxy-cyclopentyl group attached to the isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione with a suitable cyclopentyl derivative. One common method involves the use of 2-hydroxy-cyclopentanone as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of the hydroxy-cyclopentyl group to the isoindole-1,3-dione core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and acetonitrile. The reaction mixture is typically heated to reflux to accelerate the reaction rate, followed by purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The isoindole-1,3-dione core can be reduced to form the corresponding isoindoline derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2-oxo-cyclopentyl)-isoindole-1,3-dione.

    Reduction: Formation of 2-(2-hydroxy-cyclopentyl)-isoindoline.

    Substitution: Formation of 2-(2-substituted-cyclopentyl)-isoindole-1,3-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy-cyclopentyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The isoindole-1,3-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-cyclopentyl)-isoindoline: A reduced form of the target compound with similar biological activities.

    2-(2-Oxo-cyclopentyl)-isoindole-1,3-dione: An oxidized derivative with distinct chemical properties.

    2-(2-Substituted-cyclopentyl)-isoindole-1,3-dione: Various derivatives with different functional groups attached to the cyclopentyl ring.

Uniqueness

2-(2-Hydroxy-cyclopentyl)-isoindole-1,3-dione is unique due to the presence of both the hydroxy-cyclopentyl group and the isoindole-1,3-dione core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(2-hydroxycyclopentyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTFPDUHMAZCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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